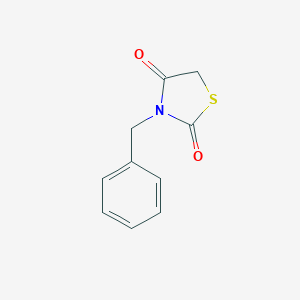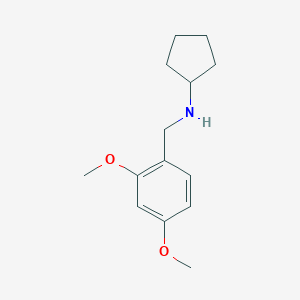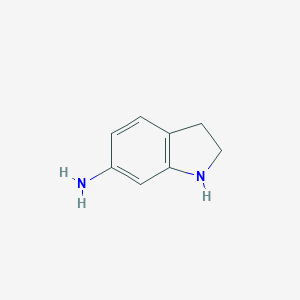
3-Benzyl-1,3-thiazolidine-2,4-dione
Overview
Description
“3-Benzyl-1,3-thiazolidine-2,4-dione” is a derivative of thiazolidinediones, which are five-membered, heterocyclic compounds . These compounds possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial . The thiazole ring in these compounds contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .
Synthesis Analysis
Thiazolidinediones are synthesized using deep eutectic solvents that act as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis, via Knoevenagel condensation, was performed to find the most suitable solvent . The deep eutectic solvent, choline chloride, N-methylurea, was proven to be the best for further synthesis of 19 thiazolidinedione derivatives . The synthesized thiazolidinediones are obtained in yields from 21.49% to 90.90% .
Molecular Structure Analysis
The molecular structure of thiazolidinediones includes a five-membered, heterocyclic compound . The thiazole ring contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .
Chemical Reactions Analysis
Thiazolidinediones exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolidinediones can be determined by FT-IR spectrum . For example, in the final product, two carbonyl stretching bands at the range of 1600–1750, the N–H stretching vibration bands at 3393–3417 and the C=CH band at 1500–1600 were perceived, which confirmed the presence of the thiazolidine-2,4-dione moiety in the structure of the desired products .
Mechanism of Action
Target of Action
The primary targets of 3-Benzyl-1,3-thiazolidine-2,4-dione are the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) and cytoplasmic Mur ligases . PPAR-γ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and insulin sensitivity . Mur ligases are key enzymes involved in the biosynthesis of bacterial cell walls .
Mode of Action
This compound interacts with its targets to bring about changes in cellular processes. It improves insulin resistance by activating the PPAR-γ receptor . This activation enhances the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity . In terms of its antimicrobial action, it inhibits cytoplasmic Mur ligases, which disrupts the synthesis of bacterial cell walls and inhibits bacterial growth .
Biochemical Pathways
The activation of PPAR-γ by this compound leads to enhanced transcription of genes involved in glucose and lipid metabolism . This results in improved insulin sensitivity and reduced hyperglycemia, making it effective against diabetes . The inhibition of Mur ligases disrupts the biosynthesis of bacterial cell walls, leading to the death of the bacteria .
Result of Action
The activation of PPAR-γ by this compound results in improved insulin sensitivity and reduced hyperglycemia, making it potentially useful in the treatment of diabetes . Its antimicrobial action results from the inhibition of Mur ligases, leading to the death of bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as proteins or lipids, can also impact the compound’s action by affecting its absorption or distribution .
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Benzyl-1,3-3-Benzyl-1,3-thiazolidine-2,4-dione-2,4-dione in lab experiments is its relatively low toxicity. It has also been shown to be stable under various conditions. However, one of the limitations is its low solubility in water, which can make it difficult to use in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the research on 3-Benzyl-1,3-3-Benzyl-1,3-thiazolidine-2,4-dione-2,4-dione. One direction is to investigate its potential use in the treatment of various diseases such as diabetes, cancer, and inflammation. Another direction is to explore its potential use as a drug delivery system. In addition, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method.
Synthesis Methods
The synthesis method of 3-Benzyl-1,3-3-Benzyl-1,3-thiazolidine-2,4-dione-2,4-dione involves the reaction of thiourea with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a cyclization process to form the 3-Benzyl-1,3-thiazolidine-2,4-dione ring. The benzyl group can be introduced by using a benzaldehyde as the starting material. The final product can be obtained by recrystallization from an appropriate solvent.
Scientific Research Applications
3-Benzyl-1,3-3-Benzyl-1,3-thiazolidine-2,4-dione-2,4-dione has been extensively studied for its potential application in various scientific fields. It has been reported to exhibit anti-inflammatory, anti-tumor, anti-diabetic, and anti-oxidative properties. It has also been used as a catalyst in organic synthesis. In addition, it has been investigated for its potential use as a drug delivery system.
Safety and Hazards
While specific safety and hazards information for “3-Benzyl-1,3-thiazolidine-2,4-dione” is not available, it’s important to note that the synthesis of thiazolidinediones often involves the use of various catalysts and organic solvents . These can pose environmental hazards, and thus, green methods of synthesis are being explored .
Biochemical Analysis
Biochemical Properties
The 3-Benzyl-1,3-thiazolidine-2,4-dione exhibits a wide range of biological activities . It has been found to interact with various enzymes and proteins, contributing to its biochemical properties . For instance, it has been associated with the peroxisome proliferator-activated receptor- γ (PPAR- γ), a major class of insulin sensitizers .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it stimulates the PPAR- γ, which exhibits exceptional anti-hyperglycemic actions without producing hypoglycemia .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level . It binds to the PPAR- γ, thereby promoting the targeted gene expression . This interaction leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Specific details about these interactions and effects are not currently available and require further study.
properties
IUPAC Name |
3-benzyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMXJAFZPUUCAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383083 | |
| Record name | 3-benzyl-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37868-80-7 | |
| Record name | 3-benzyl-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187336.png)
![N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B187337.png)
![N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B187338.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B187339.png)
![n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B187341.png)

![N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B187343.png)

![Benzamide, 3,4,5-trimethoxy-N-[[(3-nitrophenyl)amino]thioxomethyl]-](/img/structure/B187346.png)
![1-Ethylsulfanylmethyl-2,8,9-trioxa-5-aza-1-sila-bicyclo[3.3.3]undecane](/img/structure/B187349.png)
![ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B187354.png)

![N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B187357.png)
![2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B187358.png)